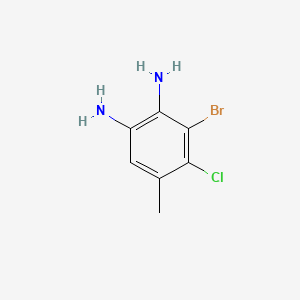
C.I. Reactive yellow 22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Reactive Yellow 22 is a synthetic dye belonging to the class of reactive dyes. These dyes are known for their ability to form covalent bonds with textile fibers, particularly cellulosic fibers like cotton. This covalent bonding ensures excellent wash-fastness properties, making reactive dyes highly valued in the textile industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: C.I. Reactive Yellow 22 is synthesized through a series of chemical reactions involving diazotization and coupling processes. The starting material is typically an aromatic amine, which undergoes diazotization to form a diazonium salt. This intermediate is then coupled with a suitable coupling component, such as a phenol or an amine, to form the final dye structure .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is often subjected to purification steps, such as filtration and recrystallization, to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: C.I. Reactive Yellow 22 primarily undergoes nucleophilic substitution reactions. During the dyeing process, the reactive groups in the dye molecule react with nucleophilic sites on the textile fibers, such as hydroxyl groups in cellulose .
Common Reagents and Conditions:
Nucleophilic Substitution: The dye reacts with nucleophiles like hydroxyl groups under alkaline conditions, typically using sodium hydroxide as the base.
Hydrolysis: Under highly alkaline conditions, the dye can undergo hydrolysis, leading to the formation of hydrolyzed dye products.
Major Products Formed:
Covalently Bonded Dye-Fiber Complex: The primary product is the dye covalently bonded to the fiber, ensuring high wash-fastness.
Hydrolyzed Dye: In cases where hydrolysis occurs, the hydrolyzed dye is formed, which is less effective in dyeing.
Applications De Recherche Scientifique
C.I. Reactive Yellow 22 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of dye-fiber interactions and dyeing kinetics.
Biology: Employed in staining techniques to visualize cellular structures and processes.
Medicine: Investigated for potential use in diagnostic assays and imaging techniques.
Mécanisme D'action
The mechanism of action of C.I. Reactive Yellow 22 involves the formation of covalent bonds between the dye and the fiber. The reactive groups in the dye molecule, such as halogenated triazine or vinyl sulfone groups, react with nucleophilic sites on the fiber, such as hydroxyl groups in cellulose. This covalent bonding ensures that the dye is firmly attached to the fiber, providing excellent wash-fastness properties .
Comparaison Avec Des Composés Similaires
- C.I. Reactive Yellow 145
- C.I. Reactive Yellow 186
- C.I. Reactive Yellow 86
Comparison: C.I. Reactive Yellow 22 is unique in its specific shade and reactivity profile. Compared to other reactive yellow dyes, it offers a distinct color and may have different reactivity and fixation properties. For instance, C.I. Reactive Yellow 145 and C.I. Reactive Yellow 186 may have different reactive groups, leading to variations in dyeing performance and fastness properties .
Propriétés
Numéro CAS |
12226-49-2 |
|---|---|
Formule moléculaire |
C9H14ClNO |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





